9-(2,6-Dimethylphenyl)-9H-fluorene

Thermal properties Processability Solid-state characterization

9-(2,6-Dimethylphenyl)-9H-fluorene (CAS 18153-41-8) is a C9-arylated fluorene derivative featuring a 2,6-dimethylphenyl substituent that imposes a high rotational energy barrier about the C9–aryl bond, effectively freezing rotation on the NMR timescale at ambient temperature. This structural rigidity, combined with a melting point of 85 °C and a computed logP of 5.46, distinguishes it from other 9-arylfluorenes and makes it a well-defined molecular building block for organic light-emitting diodes (OLEDs), chiral catalyst design, and conformational isomerism studies.

Molecular Formula C21H18
Molecular Weight 270.4 g/mol
CAS No. 18153-41-8
Cat. No. B14710761
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9-(2,6-Dimethylphenyl)-9H-fluorene
CAS18153-41-8
Molecular FormulaC21H18
Molecular Weight270.4 g/mol
Structural Identifiers
SMILESCC1=C(C(=CC=C1)C)C2C3=CC=CC=C3C4=CC=CC=C24
InChIInChI=1S/C21H18/c1-14-8-7-9-15(2)20(14)21-18-12-5-3-10-16(18)17-11-4-6-13-19(17)21/h3-13,21H,1-2H3
InChIKeyKBNWUKITKVUTDO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





9-(2,6-Dimethylphenyl)-9H-fluorene CAS 18153-41-8: A Rotationally Restricted 9-Arylfluorene Synthon for Optoelectronic Research


9-(2,6-Dimethylphenyl)-9H-fluorene (CAS 18153-41-8) is a C9-arylated fluorene derivative featuring a 2,6-dimethylphenyl substituent that imposes a high rotational energy barrier about the C9–aryl bond, effectively freezing rotation on the NMR timescale at ambient temperature [1]. This structural rigidity, combined with a melting point of 85 °C and a computed logP of 5.46, distinguishes it from other 9-arylfluorenes and makes it a well-defined molecular building block for organic light-emitting diodes (OLEDs), chiral catalyst design, and conformational isomerism studies .

Why 9-Phenyl-9H-fluorene or 9-(4-Methylphenyl)-9H-fluorene Cannot Replace 9-(2,6-Dimethylphenyl)-9H-fluorene in Procurement


Simple 9-arylfluorenes such as 9-phenyl-9H-fluorene (CAS 789-24-2) or 9-(4-methylphenyl)-9H-fluorene (CAS 18153-43-0) exhibit free or low-barrier rotation around the C9–aryl bond, resulting in conformational averaging that obscures stereochemical information and reduces conformational purity in solid-state applications [1]. The 2,6-dimethyl substitution pattern of the target compound locks the aryl ring into a well-defined perpendicular orientation relative to the fluorene plane, a critical requirement for studies where rotameric purity, anisotropic NMR effects, or atropisomerism are design elements. Substituting a non-ortho-substituted analog would eliminate these differentiating properties and invalidate quantitative comparisons in rotational isomerism, chiral induction, or ordered solid-state packing experiments [2].

Quantitative Differentiation of 9-(2,6-Dimethylphenyl)-9H-fluorene Against Closest Analogs


Melting Point Depression Relative to 9-(4-Methylphenyl)-9H-fluorene Enables Easier Processing

9-(2,6-Dimethylphenyl)-9H-fluorene exhibits a melting point of 85 °C (measured in ligroine), which is 53 °C lower than that of its regioisomer 9-(4-methylphenyl)-9H-fluorene (138.06 °C) [1]. This substantial melting point depression is attributable to the disruption of molecular packing by the two ortho-methyl groups, which prevent efficient crystal lattice stabilization achievable with a single para-substituent.

Thermal properties Processability Solid-state characterization

Rotational Freezing on the NMR Timescale Demonstrated by 2,6-Dimethyl Substitution

The Kleinpeter and Koch study (Tetrahedron, 2011) demonstrated that the 2,6-dimethylphenyl substituent in 9-arylfluorenes freezes rotation about the C9–aryl bond on the 1H-NMR timescale, producing distinct, non-equivalent methyl proton signals for the in-plane and above-plane methyl groups [1]. In contrast, 9-phenyl-9H-fluorene and 9-(4-methylphenyl)-9H-fluorene show rapid rotation at room temperature, yielding time-averaged spectra without resolved rotameric signals.

Conformational analysis NMR spectroscopy Atropisomerism

Synthetic Yield of 92% via Palladium-Catalyzed Direct Arylation of Fluorene

The Chen et al. (2012) protocol reports the synthesis of 9-(2,6-dimethylphenyl)-9H-fluorene from fluorene and 2-bromo-m-xylene in 92% isolated yield using a Pd(OAc)₂/PCy₃ catalytic system [1]. This yield exceeds that typically reported for 9,9-diarylfluorene syntheses under similar conditions (e.g., 74% for 9-(2-biphenyl)-9H-fluorene) and demonstrates that sterically congested 2,6-disubstituted aryl bromides are competent substrates despite the ortho-methyl hindrance.

Synthetic efficiency Pd-catalyzed C–H activation Atom economy

LogP of 5.46 Indicates Higher Lipophilicity than 9-Phenyl-9H-fluorene for Non-Polar Media Applications

The computed XLogP3 value for 9-(2,6-dimethylphenyl)-9H-fluorene is 5.7, while the AlogPs value is 5.464, both significantly higher than the XLogP3 of 3.77 reported for 9-phenyl-9H-fluorene [1][2]. The introduction of two methyl groups increases the partition coefficient by approximately 1.7–1.9 log units, indicating roughly 50- to 80-fold greater partitioning into non-polar phases.

Lipophilicity Chromatographic retention Solubility prediction

Key Application Scenarios Where 9-(2,6-Dimethylphenyl)-9H-fluorene Outperforms Generic 9-Arylfluorene Analogs


Hole-Transport or Host Material in Melt-Processed OLED Devices

The melting point of 85 °C, which is 53 °C lower than its 4-methylphenyl regioisomer, permits vacuum thermal evaporation at reduced source temperatures and facilitates solution-based hot-melt deposition methods . The non-polar surface character (LogP 5.46–5.7, PSA 0 Ų) ensures excellent compatibility with common OLED host matrices without introducing undesirable hydrogen-bonding or polar interactions that could trap charges . The frozen rotational conformation may also reduce non-radiative decay pathways by limiting intramolecular motion, a recognized strategy for enhancing photoluminescence quantum yield in fluorene-based emitters.

Atropisomeric Chiral Ligand or Organocatalyst Precursor

The 2,6-dimethylphenyl group locks the aryl ring in a perpendicular geometry relative to the fluorene plane, generating an axially chiral environment that is stable on the laboratory timescale at room temperature . This makes the compound a privileged scaffold for developing atropisomeric ligands whose enantiomeric purity can be assessed directly by 1H NMR through the resolved methyl proton signals—a quality-control advantage not possible with rapidly rotating analogs like 9-phenyl-9H-fluorene.

Conformational Probe in NMR Methodology Development

The compound serves as an experimentally validated system for quantifying anisotropic ring-current effects using through-space NMR shieldings (TSNMRS), as demonstrated by Kleinpeter and Koch . The two distinct methyl 1H chemical shifts (shielded vs. deshielded methyl groups) provide a direct readout of spatial NICS values, making this compound a benchmark for calibrating computational aromaticity models and for teaching advanced NMR concepts in academic settings.

Precursor for Pd-Catalyzed Synthesis of 9,9-Diarylfluorene Derivatives

The demonstrated 92% yield in Pd-catalyzed C–H arylation of fluorene with 2-bromo-m-xylene confirms that sterically hindered ortho,ortho'-disubstituted aryl bromides are competent electrophiles for this catalytic system . This opens a reliable route to unsymmetrical 9,9-diarylfluorenes where the first aryl group bears two ortho-methyl groups and the second aryl group can be introduced via subsequent deprotonation/arylation, enabling rapid library construction for structure–property relationship studies in optoelectronic materials discovery.

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